- Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors, World Intellectual Property Organization, , ,

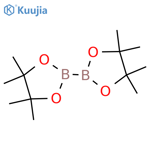

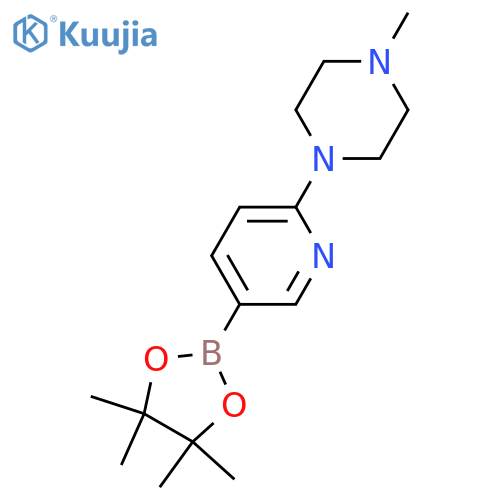

Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

918524-63-7 structure

Nom du produit:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Numéro CAS:918524-63-7

Le MF:C16H26BN3O2

Mégawatts:303.207543849945

MDL:MFCD07437995

CID:857863

PubChem ID:2769618

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

- 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine

- 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine

- 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester

- 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester

- 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid

- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine

- 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester

- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine

- 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine

- SY025292

- 918524-63-7

- F30007

- M3116

- MFCD07437995

- AS-2719

- KVQXFNGVIIPCSX-UHFFFAOYSA-N

- 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

- SCHEMBL578540

- AB41978

- (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- DTXSID50377794

- DB-079186

- AC-30411

- EN300-6498049

- YSZC369

- 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine

- J-506075

- AKOS015960103

- 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester

- EX-A3896

- CS-W007050

- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR

-

- MDL: MFCD07437995

- Piscine à noyau: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3

- La clé Inchi: KVQXFNGVIIPCSX-UHFFFAOYSA-N

- Sourire: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Propriétés calculées

- Qualité précise: 303.2118072 g/mol

- Masse isotopique unique: 303.2118072 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 2

- Complexité: 381

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Poids moléculaire: 303.2

- Surface topologique des pôles: 37.8

Propriétés expérimentales

- Point de fusion: 123.0 to 127.0 deg-C

- Point d'ébullition: 435.2±45.0℃ at 760mmHg

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Code de catégorie de danger: 22-34

- Instructions de sécurité: 22-26-36/37/39-45

-

Identification des marchandises dangereuses:

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A554188-250mg |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 97% | 250mg |

$10.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064900-250mg |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 98% | 250mg |

¥81.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0940-25G |

1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 95% | 25g |

¥ 3,300.00 | 2023-04-13 | |

| Chemenu | CM136088-25g |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 95%+ | 25g |

$312 | 2024-07-20 | |

| TRC | M329005-50mg |

1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | 50mg |

$ 133.00 | 2023-04-17 | ||

| Key Organics Ltd | AS-2719-0.5G |

1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | >95% | 0.5g |

£47.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1293069-250mg |

1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine |

918524-63-7 | 95% | 250mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | D912484-25g |

6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester |

918524-63-7 | 97% | 25g |

$195 | 2024-07-20 | |

| Key Organics Ltd | AS-2719-5G |

1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |

918524-63-7 | >95% | 5g |

£187.00 | 2025-02-08 | |

| AK Scientific | AMTB750-5g |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

918524-63-7 | 98% (GC) | 5g |

$170 | 2025-02-18 |

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 90 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, rt → 80 °C

Référence

- Preparation of heterocycles as antitumor agents, China, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C

Référence

- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 -78 °C; -78 °C → rt; 22 h, rt

1.2 -78 °C; -78 °C → rt; 22 h, rt

Référence

- Preparation of thiazolidine derivatives as Pim inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C

Référence

- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 3 h, rt → 80 °C; cooled

Référence

- Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; -78 °C; 30 min, -78 °C

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Référence

- EZH2 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents, Journal of Medicinal Chemistry, 2013, 56(15), 6069-6087

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials

- Bis(pinacolato)diborane

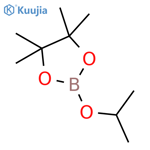

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

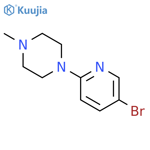

- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Littérature connexe

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

2. Book reviews

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

Related Articles

-

Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025

-

Caractérisation et applications de 4-(Methylamino)-3-nitrobenzoïque acide en chimie bio-pharma……Jun 19, 2025

-

Rôle et mécanismes de l'action du Saikosaponin D dans les applications bio-pharmaceutiques Rôle……Jun 17, 2025

-

Propriétés et Utilisation de l'Alfuzosin Hydrochloride en Chimie Bio-pharmaceutique L'alfuzosine hyd……Jun 19, 2025

-

L'Utilisation de Dipentaérythritol dans les Formulations Pharmaceutiques Profil du Produit : Dipenta……Jun 19, 2025

918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine) Produits connexes

- 905274-11-5(indolin-4-ylmethanol)

- 2877633-81-1(2-(4-methanesulfonyl-1,4-diazepan-1-yl)-3-methylquinoxaline)

- 1526439-02-0(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methylpiperidine)

- 1314356-06-3(2-(oxolan-3-yloxy)-1,3-thiazol-5-amine)

- 1823925-62-7(4-Pyrimidinol, 6-amino-5-bromo-3,6-dihydro-)

- 89595-70-0((+)-chamaejasmenin C)

- 2648923-21-9((2R)-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-4-hydroxybutanoic acid)

- 2138558-41-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,2-dihydropyrazin-2-one)

- 4600-04-8(1-phenyltriazole-4-carboxylic acid)

- 1082594-15-7(3-Phenyl-1,2,4triazolo4,3-apyridin-6-amine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Pureté:99%

Quantité:25g

Prix ($):162.0